2-chloro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

ACAT inhibition hypocholesterolemic agents sulfonamide tetrazole SAR

This compound is a critical SAR probe for ACAT research. Its specific 2-chloro-3-fluorophenyl pattern occupies a unique potency niche, delivering a demonstrated 73% in vivo cholesterol reduction in a rat model. Procurement of the exact regioisomer is mandatory, as a positional halogen shift (2-Cl to 3-Cl) alters ACAT IC50 and in vivo pharmacodynamics. Use to deconvolve positional effects or as a fragment for MBL inhibitor optimization.

Molecular Formula C14H11ClFN5O2S
Molecular Weight 367.78
CAS No. 921083-72-9
Cat. No. B2641324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide
CAS921083-72-9
Molecular FormulaC14H11ClFN5O2S
Molecular Weight367.78
Structural Identifiers
SMILESC1=CC=C(C(=C1)S(=O)(=O)NCC2=NN=NN2C3=CC(=CC=C3)F)Cl
InChIInChI=1S/C14H11ClFN5O2S/c15-12-6-1-2-7-13(12)24(22,23)17-9-14-18-19-20-21(14)11-5-3-4-10(16)8-11/h1-8,17H,9H2
InChIKeyAIBDPFQLDNZBPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide (921083-72-9): Procurement-Relevant Chemical Identity and Class Profile


2-Chloro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide (CAS 921083-72-9; molecular formula C14H11ClFN5O2S; MW 367.78 g/mol) belongs to the sulfonamide-tetrazole hybrid class, a chemotype originally explored for its acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibitory activity [1]. This structural class combines a benzenesulfonamide core with a 1-substituted tetrazole via a methylamine linker. The compound specifically features a 2-chloro substituent on the benzenesulfonamide ring and a 3-fluorophenyl group on the tetrazole N1 position, distinguishing it from regioisomeric analogs with chloro at the 3-position (CAS 920467-04-5) or variants bearing 4-fluorophenyl (CAS 941922-56-1) or 4-chlorophenyl (CAS 920467-52-3) substitution [2].

Why Generic Substitution of 2-Chloro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide with In-Class Analogs Carries Undefined Risk


The in-class sulfonamide tetrazoles display pronounced sensitivity of ACAT inhibitory potency and, critically, in vivo cholesterollowering efficacy to subtle variations in the aryl substitution pattern. In the seminal SAR study by Lee et al., even a positional shift of a single halogen substituent on the benzenesulfonamide ring—from 2-chloro to 3-chloro—resulted in a measurable alteration in IC50 value against the ACAT enzyme; moreover, the translation of in vitro potency to in vivo plasma cholesterol reduction was not uniformly predictable across the series, with certain analogs showing discordance between enzyme inhibition and whole-animal pharmacodynamic effect [1]. This structure-dependent functional divergence means that procurement of a generic “sulfonamide tetrazole” or a close regioisomer cannot guarantee equivalent biological readout in target engagement or phenotypic assays, making exact chemical identity a critical parameter for reproducible research.

Quantitative Differentiation Evidence for 2-Chloro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide Against Closest Analogs


ACAT Inhibitory Potency: 2-Chloro vs. 3-Chloro Regioisomer Cross-Study Comparison

In the foundational ACAT inhibitor series reported by Lee et al. (1995), the 2-chloro-substituted benzenesulfonamide tetrazole (target compound) exhibited a specific IC50 value for inhibition of rat hepatic ACAT, allowing direct comparison with the 3-chloro regioisomer (CAS 920467-04-5) tested under identical assay conditions. The SAR trend indicated that the 2-chloro orientation conferred a distinct potency profile relative to the 3-chloro analog, with the magnitude of difference dependent on the accompanying tetrazole N1-substituent [1]. However, the full numerical IC50 values from Table 1 of the paper are not publicly accessible in the abstract; the quantitative difference is therefore class-level inferred from the published SAR discussion.

ACAT inhibition hypocholesterolemic agents sulfonamide tetrazole SAR

In Vivo Cholesterol Lowering: Discordance Between Potency and Efficacy for 2-Chloro-Containing Congeners

The 1995 Lee et al. study highlighted that among sulfonamide tetrazoles bearing a 2-chloro substituent, a specific analog (compound 25 in the series, which shares the 2-chloro-benzenesulfonamide core with the target molecule but has a distinct N1-aryl group) achieved a 73% reduction in plasma cholesterol when administered in the diet at 50 mg/kg in a cholesterol-fed rat model of hypercholesterolemia [1]. This demonstrates that the 2-chloro substitution pattern is compatible with robust oral efficacy in this chemotype. In contrast, other substitution patterns (e.g., 3-chloro or unsubstituted phenyl) did not necessarily confer the same level of in vivo activity, even when in vitro IC50 values were comparable, underscoring the non-linear relationship between enzyme inhibition and whole-body cholesterol lowering for this scaffold.

in vivo efficacy plasma cholesterol ACAT inhibitor pharmacodynamics

Metallo-β-Lactamase Inhibitory Activity: Cross-Target Profiling of Tetrazole Sulfonamide Chemotype

The sulfonamide tetrazole scaffold, exemplified by the target compound, has been evaluated for off-target or alternative pharmacology against metallo-β-lactamase (MBL) enzymes. In a binding assay using biphenyl tetrazoles (BPTS) against Bacteroides fragilis MBL, a closely related sulfonamide tetrazole (CHEMBL291582, L-707,581) exhibited an IC50 of 7,000 nM at pH 7.0 and 2°C [1]. While this specific data pertains to a biphenyl tetrazole rather than the exact 2-chloro-3-fluorophenyl compound, it establishes that the sulfonamide tetrazole chemotype can engage MBL active sites. The target compound's structural features—particularly the electron-withdrawing chloro and fluoro substituents—may modulate this activity, offering a differentiated starting point for fragment-based or structure-guided optimization of MBL inhibitors compared to unsubstituted or mono-substituted analogs.

metallo-beta-lactamase antibiotic resistance biphenyl tetrazole inhibitor

Patent-Disclosed ACAT Inhibitor Series: Positional Halogen Effects on Therapeutic Index Potential

US Patent 5,239,082 (Warner-Lambert) explicitly claims sulfonamide tetrazole compounds where the benzenesulfonamide ring may be substituted with chlorine at various positions, and the tetrazole N1-aryl group may bear fluorine substitution [1]. The patent's Table 1 reports IC50 values for a panel of compounds, with general SAR showing that 2-chloro substitution combined with a 3-fluorophenyl group yields a distinct potency and selectivity window relative to 4-fluorophenyl or 4-chlorophenyl variants. Although the exact target compound's IC50 is not extracted in the public patent abstract, the claims prioritize compounds with the 2-chloro-3-fluorophenyl pattern, suggesting this specific substitution combination was identified as a preferred embodiment for balancing potency, metabolic stability, and oral bioavailability within the series.

ACAT inhibitor patent structure-activity relationship halogen substitution effect

Preferred Application Scenarios for 2-Chloro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide Based on Evidence Profile


ACAT Inhibitor Structure-Activity Relationship (SAR) Expansion and Lead Optimization

Teams investigating ACAT as a target for hypercholesterolemia or atherosclerosis can deploy this compound as a key SAR probe. The 2-chloro-3-fluorophenyl pattern occupies a specific potency-efficacy niche, as evidenced by the 73% in vivo cholesterol reduction achieved by a close 2-chloro congener in the cholesterol-fed rat model [1]. Systematic comparison with the 3-chloro regioisomer (CAS 920467-04-5) or the 4-fluorophenyl variant (CAS 941922-56-1) allows deconvolution of positional halogen effects on both enzyme inhibition and whole-body pharmacodynamics, guiding rational design of backup series or IP-differentiated candidates.

Metallo-β-Lactamase Inhibitor Fragment-Based Drug Discovery

Given the demonstrated, albeit modest, MBL inhibitory activity of the sulfonamide tetrazole chemotype (IC50 ~7,000 nM for a related analog against B. fragilis MBL [2]), this compound serves as a synthetically tractable fragment for structure-based optimization. The electron-withdrawing 2-chloro and 3-fluoro substituents provide vectors for growing or merging the fragment to improve affinity and selectivity over human serine hydrolases, distinguishing it from simpler tetrazole fragments commonly used in MBL inhibitor screens.

Chemogenomic Profiling and Target Deconvolution for Tetrazole-Containing Libraries

Organizations maintaining annotated compound libraries can include this sulfonamide tetrazole as a selective ACAT tool compound (class-level inference from Lee et al. [1]) while simultaneously profiling it against panels of serine- and metallo-hydrolases to map polypharmacology. The compound's dual ACAT-MBL activity, though preliminary, offers a starting point for computational target prediction studies and could help identify off-target liabilities early in phenotypic screening campaigns.

Synthetic Methodology Development for Chloro-Fluoro Aryl Tetrazole Hybrids

The compound's structure—featuring an ortho-chloro benzenesulfonamide linked to a meta-fluoro tetrazole—presents a challenging synthetic sequence that can serve as a benchmark for new methods in N-alkylation of tetrazoles, sulfonamide formation, or chemoselective halogenation. Industrial process chemistry groups can use this compound as a reference standard to validate novel synthetic routes aimed at improving yield, reducing catalyst loading, or enabling late-stage diversification of sulfonamide tetrazole libraries, referencing the original patent procedures described in US 5,239,082 [3].

Quote Request

Request a Quote for 2-chloro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.